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Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Propoxybutane (also known as sec-butyl propyl ether) is an aliphatic ether with the chemical

formula C7H16O.[1][2] Its accurate identification and quantification are crucial in various

research and development settings, including its use as a solvent or as an intermediate in

organic synthesis. These application notes provide detailed protocols for the identification and

characterization of 2-propoxybutane using modern analytical techniques, including Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of 2-Propoxybutane
A summary of the key physicochemical properties of 2-propoxybutane is presented in Table 1.

This data is essential for the appropriate handling, storage, and analysis of the compound.

Table 1: Physicochemical Properties of 2-Propoxybutane
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Property Value Reference

Molecular Formula C7H16O [1][2]

Molecular Weight 116.20 g/mol [1][2][3]

CAS Number 61962-23-0 [1][2]

Boiling Point (estimated) 117.3 °C [2]

Density (estimated) 0.7684 g/cm³ [2]

Refractive Index (estimated) 1.3897 [2]

Vapor Pressure (at 25°C) 29.6 mmHg [2]

Analytical Workflow for Identification
A logical workflow for the comprehensive identification and characterization of 2-
propoxybutane is outlined below. This process ensures a multi-faceted approach, leading to a

high-confidence identification.
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Figure 1. Analytical Workflow for 2-Propoxybutane Identification
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Caption: Analytical Workflow for 2-Propoxybutane Identification

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like

2-propoxybutane. It provides both retention time data for chromatographic separation and a

mass spectrum for structural elucidation.

a. Sample Preparation:
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Prepare a stock solution of 2-propoxybutane (e.g., 1 mg/mL) in a volatile solvent such as

hexane or ethyl acetate.

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100

µg/mL).

For unknown samples, dissolve a known quantity in the chosen solvent to achieve a

concentration within the calibration range.

Filter all solutions through a 0.45 µm syringe filter prior to injection.

b. Instrumentation and Conditions:

A standard GC-MS system can be utilized with the parameters outlined in Table 2.

Table 2: Suggested GC-MS Instrumental Parameters
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Parameter Recommended Setting

GC System Agilent 6890N or equivalent

Column

HP-5ms (30 m x 0.25 mm, 0.25 µm film

thickness) or equivalent non-polar capillary

column

Injector Temperature 250 °C

Injection Mode
Split (e.g., 50:1) or Splitless, depending on

concentration

Injection Volume 1 µL

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Temperature Program
Initial: 50 °C, hold for 2 minRamp: 10 °C/min to

200 °CHold: 2 min at 200 °C

MS System Agilent 5975 or equivalent

Transfer Line Temperature 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range m/z 35-300

c. Data Analysis:

Qualitative Identification: The identity of 2-propoxybutane is confirmed by comparing the

acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST,

Wiley). The fragmentation pattern is key to identification.

Quantitative Analysis: A calibration curve is constructed by plotting the peak area of a

characteristic ion against the concentration of the standards. The concentration of 2-
propoxybutane in unknown samples is then determined from this curve.

d. Expected Mass Spectrum Data:
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While a full, experimentally derived fragmentation pattern is proprietary to spectral databases,

the major fragments can be predicted based on the structure of 2-propoxybutane. The

molecular ion peak (M+) would be at m/z 116. Common fragmentation pathways for ethers

include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the

C-O bond.

Table 3: Predicted Major Mass Fragments for 2-Propoxybutane

m/z Possible Fragment Structure

116
[CH3CH2CH2OCH(CH3)CH2CH3]+• (Molecular

Ion)

87 [CH3CH2CH2OCH(CH3)]+

73 [CH3CH2CH2O]+

57 [CH(CH3)CH2CH3]+

43 [CH3CH2CH2]+

29 [CH3CH2]+

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are invaluable for the unambiguous structural confirmation of

2-propoxybutane.

a. Sample Preparation:

For a standard 5 mm NMR tube, dissolve 5-25 mg of 2-propoxybutane in approximately

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

Ensure the sample is completely dissolved. If necessary, vortex or gently warm the sample.

Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to

remove any particulate matter.[5]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

b. Instrumentation and Conditions:

A standard NMR spectrometer can be used. Typical parameters are provided in Table 4.

Table 4: Suggested NMR Spectrometer Parameters

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency 300-600 MHz 75-150 MHz

Solvent CDCl₃ CDCl₃

Temperature 25 °C 25 °C

Number of Scans 16-64 512-2048

Relaxation Delay 1-2 s 2-5 s

c. Expected Spectral Data:

Based on the structure of 2-propoxybutane, specific chemical shifts and multiplicities are

expected in both ¹H and ¹³C NMR spectra. Hydrogens and carbons on carbons adjacent to the

ether oxygen will be shifted downfield.[6][7]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propoxybutane
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Atom Type
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

-O-CH- ~3.4 - 3.6 ~75 - 80

-O-CH₂- ~3.3 - 3.5 ~70 - 75

-O-CH-CH₂- ~1.4 - 1.6 ~25 - 30

-O-CH₂-CH₂- ~1.5 - 1.7 ~20 - 25

-O-CH-CH₂-CH₃ ~0.8 - 1.0 ~10 - 15

-O-CH₂-CH₂-CH₃ ~0.9 - 1.1 ~10 - 15

-O-CH(CH₃)- ~1.1 - 1.3 ~15 - 20

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent

and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For 2-propoxybutane, the key absorption will be the C-O-

C ether linkage.

a. Sample Preparation:

Neat Liquid: Place a drop of neat 2-propoxybutane between two salt plates (e.g., NaCl or

KBr).

Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto

the ATR crystal. This is often the simplest method for liquid samples.

b. Instrumentation and Conditions:

A standard FTIR spectrometer can be used.

Table 6: Suggested FTIR Spectrometer Parameters
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Parameter Recommended Setting

Scan Range 4000 - 600 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 16-32

c. Expected Spectral Data:

The FTIR spectrum of 2-propoxybutane will be characterized by C-H stretching and bending

vibrations, and a strong, characteristic C-O stretching band.

Table 7: Characteristic IR Absorption Bands for 2-Propoxybutane

Wavenumber (cm⁻¹) Vibration Type Intensity

2960-2850 C-H stretch (alkane) Strong

1465-1450
C-H bend (methylene and

methyl)
Medium

1380-1370 C-H bend (methyl) Medium

1150-1085 C-O-C stretch (ether) Strong

The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹

helps to confirm that the compound is an ether and not an alcohol or a carbonyl-containing

compound.

Conclusion
The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and reliable

framework for the unequivocal identification and characterization of 2-propoxybutane. The

protocols and expected data presented in these application notes serve as a comprehensive

guide for researchers and scientists in various fields. For quantitative purposes, GC-MS with

the use of appropriate calibration standards is the recommended technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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